molecular formula C21H23FN2O2 B6010672 N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide

N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide

Katalognummer: B6010672
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: XYERKRZODRVYPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide, also known as PF-04937319, is a small molecule drug that has been developed as a potent and selective antagonist of the G protein-coupled receptor 119 (GPR119). GPR119 is a receptor that is predominantly expressed in the pancreas and intestine and plays a crucial role in glucose homeostasis. PF-04937319 has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of type 2 diabetes.

Wirkmechanismus

N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide acts as an antagonist of the GPR119 receptor, which is predominantly expressed in the pancreas and intestine. GPR119 is involved in the regulation of glucose homeostasis and has been shown to stimulate insulin secretion and inhibit glucagon secretion. By blocking the activity of GPR119, this compound reduces insulin secretion and increases glucagon secretion, leading to an increase in blood glucose levels.
Biochemical and physiological effects:
This compound has been shown to improve glucose tolerance and increase insulin secretion in preclinical models of type 2 diabetes. The drug has also been found to increase GLP-1 secretion, which stimulates insulin secretion and inhibits glucagon secretion. However, this compound has also been found to increase glucagon secretion, which can lead to an increase in blood glucose levels.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of type 2 diabetes. However, the drug has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Furthermore, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its biochemical and physiological effects.

Zukünftige Richtungen

There are several future directions for research on N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide. One potential direction is to investigate the safety and efficacy of the drug in clinical trials. Another direction is to further elucidate the mechanism of action of this compound and its effects on glucose homeostasis. Additionally, researchers could investigate the potential use of this compound in combination with other drugs for the treatment of type 2 diabetes. Finally, researchers could investigate the potential use of this compound in the treatment of other metabolic disorders, such as obesity and metabolic syndrome.

Synthesemethoden

The synthesis of N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide involves a multistep process that starts with the synthesis of 2-fluorobenzoic acid. The acid is then converted to its corresponding acid chloride, which is reacted with N-(1-cyclopentylcarbonyl)piperazine to give the corresponding amide. The amide is then reacted with 2,6-dimethylaniline to give this compound.

Wissenschaftliche Forschungsanwendungen

N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide has been extensively studied in preclinical models of type 2 diabetes. In a study conducted by Kimple et al., this compound was shown to improve glucose tolerance and increase insulin secretion in obese and diabetic mice. The drug was also found to increase GLP-1 secretion, a hormone that stimulates insulin secretion and inhibits glucagon secretion.

Eigenschaften

IUPAC Name

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-14-8-7-9-15(2)18(14)23-20(26)21(12-5-6-13-21)24-19(25)16-10-3-4-11-17(16)22/h3-4,7-11H,5-6,12-13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYERKRZODRVYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCC2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.